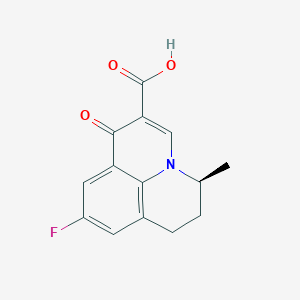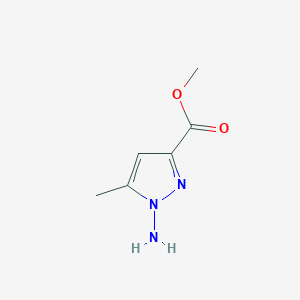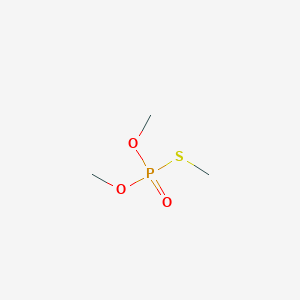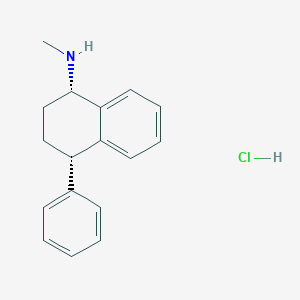
(S)-Flumequine
Descripción general
Descripción
(S)-Flumequine is an antibiotic that belongs to the fluoroquinolone family. It is used to treat a variety of bacterial infections, including urinary tract infections, skin infections, and respiratory infections. It works by inhibiting the bacterial DNA gyrase enzyme, which is responsible for the replication and transcription of bacterial DNA. This leads to the death of the bacteria, clearing the infection. (S)-Flumequine is also used as a research tool in laboratories, as it can be used to study the effects of antibiotics on bacteria.
Aplicaciones Científicas De Investigación
1. Biosensor Development for Flumequine Detection
Flumequine, a fluoroquinolone, is frequently used in broiler treatment. A biosensor immunoassay (BIA) was developed for detecting flumequine residues in broiler serum and muscle. This BIA is notable for its specificity and speed, providing a rapid and specific method for detecting flumequine residues in animal products (Haasnoot et al., 2007).
2. Evaluation of Flumequine’s In Vitro Activity
A study on the in vitro activity of flumequine against Brachyspira hyodysenteriae, a bacterium causing swine dysentery, revealed that while flumequine is effective against various bacteria, it shows limited efficacy against B. hyodysenteriae. This suggests its role in treating swine dysentery may be due to its action on other bacteria involved in the disease’s pathogenesis (Aller-Morán et al., 2015).
3. Biotransformation of Flumequine by Fungi
Research on the biodegradation of flumequine, an antibiotic used in veterinary medicine, utilized ligninolytic fungi for its transformation. Different fungal strains exhibited varying efficiency and pathways in degrading flumequine, with some fungi transforming over 90% of the drug. This study illuminates the potential for biodegradation as a method to reduce environmental antibiotic residues (Čvančarová et al., 2013).
4. Biomimetic Assay for Flumequine Detection in Animal Foods
A biomimetic enzyme-linked immunosorbent assay (BELISA) based on a molecularly imprinted polymer (MIP) was developed for detecting flumequine in animal foods. This novel method demonstrates high sensitivity and specificity, offering an effective tool for food safety monitoring (Liu et al., 2019).
5. Photocatalytic Degradation of Flumequine in Aquatic Environments
A study on the photocatalytic degradation of flumequine using N-doped TiO2 under simulated sunlight investigated an efficient method for removing this common fluoroquinolone antibiotic from water environments. This research provides insights into the removal of fluoroquinolone antibiotics in wastewater (Zeng et al., 2020).
6. Advanced Oxidation Processes for Flumequine Degradation
The effectiveness of advanced oxidation processes (AOPs) using UV/H2O2 in removing the antibacterial activity of flumequine in aqueous solution was studied. This research highlights the potential of AOPs in treating water contaminated with veterinary drugs (da Silva et al., 2011).
Propiedades
IUPAC Name |
(12S)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPPJIUMHPXMA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Flumequine | |
CAS RN |
202349-45-9 | |
| Record name | Flumequine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202349459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUMEQUINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRD84T215S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)


![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)




![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)
